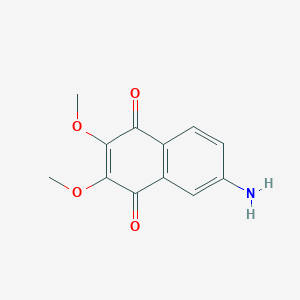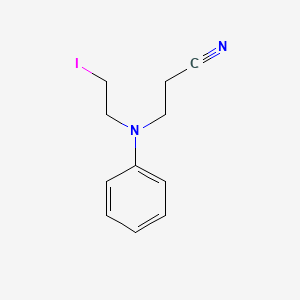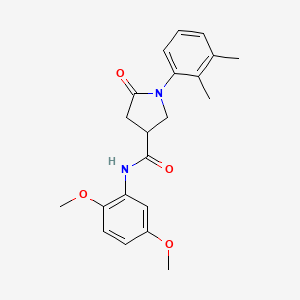![molecular formula C14H14N4 B14136921 N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities The structure of this compound consists of a benzimidazole core with an aminobenzyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 3-nitrobenzaldehyde to form the intermediate 3-nitrobenzylidene-o-phenylenediamine, which is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce imines to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for electrophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzimidazole compounds .
Scientific Research Applications
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. Additionally, the compound can interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad-spectrum biological activities.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position, exhibiting similar biological properties.
N-(2-Aminobenzyl)-1H-benzo[d]imidazol-2-amine: A closely related compound with an aminobenzyl group at the 2-position.
Uniqueness
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the specific positioning of the aminobenzyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may enhance its biological activity and make it a more potent candidate for drug development compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H14N4/c15-11-5-3-4-10(8-11)9-16-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9,15H2,(H2,16,17,18) |
InChI Key |
URUHFYPYRDZYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


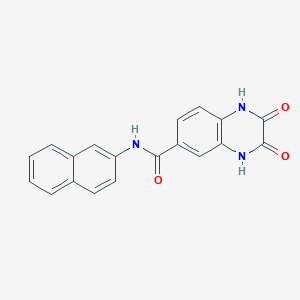
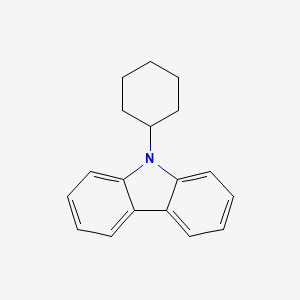
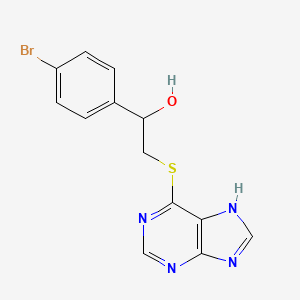
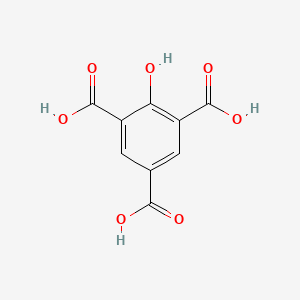
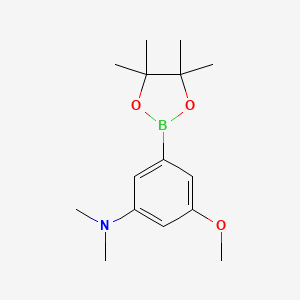
![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
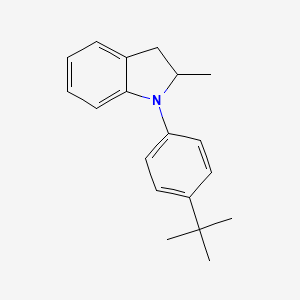
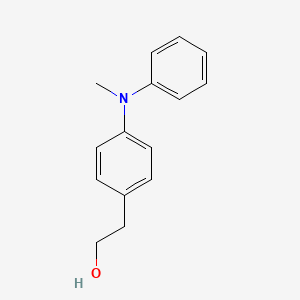

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
